molecular formula C11H8N2 B080219 2-(Quinolin-2-yl)acetonitrile CAS No. 14068-28-1

2-(Quinolin-2-yl)acetonitrile

Cat. No. B080219
CAS RN: 14068-28-1
M. Wt: 168.19 g/mol
InChI Key: UNFOICLZNBECOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(quinolin-2-yl)acetonitrile and related compounds involves various methodologies, including hydrothermal reactions and palladium-catalyzed oxidative amidation processes. For example, Liu and Ye (2013) demonstrated the hydrothermal synthesis of a tetranuclear cadmium(II) complex using 2-(quinolin-8-yloxy)acetonitrile (Liu & Ye, 2013). Yuan et al. (2019) developed a novel palladium-catalyzed direct oxidative amidation of quinoxalin-2(1H)-ones with acetonitrile to synthesize 3-amidated quinoxalin-2(1H)-ones (Yuan et al., 2019).

Molecular Structure Analysis

The molecular structure of 2-(quinolin-2-yl)acetonitrile derivatives has been extensively studied, revealing complex coordination environments and interactions. The work by Liu and Ye (2013) highlights the noncentrosymmetric coordination complex formed through hydrothermal synthesis, providing insights into the molecular structure through X-ray diffraction analysis (Liu & Ye, 2013).

Chemical Reactions and Properties

The chemical reactions and properties of 2-(quinolin-2-yl)acetonitrile derivatives are diverse, with applications ranging from coordination chemistry to fluorescent sensing. Hüppe et al. (2023) explored the coordination chemistry of tri(quinolin-8-yl)amine with iron(II), examining the equilibrium between different coligands (Hüppe et al., 2023). Additionally, Qin et al. (2015) synthesized a fluorescent sensor for Mg2+, utilizing the structural features of β-hydroxy-α-naphthaldehyde [2-(quinolin-8'-yloxy) acetyl] hydrazone for metal ion sensing (Qin et al., 2015).

Physical Properties Analysis

The physical properties of 2-(quinolin-2-yl)acetonitrile derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in material science and chemistry. The study by Liu and Ye (2013) provides detailed insights into the crystal structure and physical properties of a tetranuclear cadmium(II) complex derived from 2-(quinolin-8-yloxy)acetonitrile (Liu & Ye, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and chemical transformations of 2-(quinolin-2-yl)acetonitrile derivatives, are essential for their utilization in synthetic chemistry and drug design. The research by Yuan et al. (2019) on the palladium-catalyzed oxidative amidation highlights the reactivity and potential chemical transformations of quinoxalin-2(1H)-ones with acetonitrile (Yuan et al., 2019).

Scientific Research Applications

  • Photodissociation in Ruthenium Polypyridyl Complexes : Metal complexes that release ligands upon photoexcitation, like Ru(TQA)(MeCN)2 where TQA = tris(2-quinolinylmethyl)amine, are significant in biological research and as therapeutics. The selective photodissociation behavior of these complexes can be explained by density functional theory calculations, showing potential for controlled release of acetonitrile ligands (Tu et al., 2015).

  • Fluorescent Chemosensors for Metal Ions : Quinoline derivatives, such as 2-(2-oxo-2-(quinolin-8-ylamino)ethoxy)-N-(pyridine-2-ylmethyl) benzamide, act as fluorescent sensors for metal ions like Zn(2+), showing potential for detecting and differentiating between metal ions in biological systems (Li et al., 2014).

  • Synthesis and Coordination Properties : The synthesis and coordination properties of N,N-Di(pyridin-2-yl)quinolin-6-amine, another derivative, indicate its potential as a ditopic fluorescent ligand for metal ions like CoII, NiII, QuII, ZnII, and PbII (Kharlamova et al., 2019).

  • HIV-1 Integrase Inhibitors : 2-(Quinolin-3-yl)-acetic-acid derivatives have been identified as allosteric integrase inhibitors (ALLINIs) that interfere with HIV-1 replication. These compounds block multiple steps of HIV-1 integration, showing promise as antiretroviral compounds (Kessl et al., 2012).

  • Synthesis of Complex Quinoline Derivatives : Methods have been developed for the synthesis of functionalized benzo[f]quinoline and polysubstituted quinolin-3-amines, showcasing the chemical versatility and potential applications in developing biologically active molecules (Gattu et al., 2016); (Wang et al., 2021).

properties

IUPAC Name

2-quinolin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFOICLZNBECOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30295028
Record name 2-(quinolin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Quinolin-2-yl)acetonitrile

CAS RN

14068-28-1
Record name 2-(quinolin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(quinolin-2-yl)acetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 2-Chloromethyl-quinoline hydrochloride(TCI, 4.28 g, 20 mmol) in 50 mL of EtOH was added a solution of NaHCO3 (EM, 3.36 g, 40 mmol) in 30 mL of H2O. The mixture was stirred for 15 min, then was added KI (Aldrich, 4.5 g, 30 mmol) and KCN (Acros, 1.95 g, 30 mmol) and the resulting mixture was refluxed for 4h. after cooled to room temperature, EtOH was removed under reduced pressure. The residue was extracted 3× with EtOAc (200 mL). The organic layers were combined and washed twice with a brine solution (200 mL), dried over Na2SO4, and concentrated under vacuum. The residue was chromatographed (30% EtOAc/hexanes) to yield 2.76 g (82%) of product.
Quantity
4.28 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.95 g
Type
reactant
Reaction Step Three
Yield
82%

Synthesis routes and methods II

Procedure details

To a solution of 2-(chloromethyl)quinoline (20.74 g, 117 mmol) in ethanol and water (200 mL, 4:1 ratio) was added NaCN (5.73 g, 117 mmol), and the reaction mixture was heated at reflux for 18 h. The reaction mixture was cooled to ambient temperature; diluted with a mixture of heptane, ethyl acetate, and THF; and washed with a 5% aqueous solution of K2CO3 and brine. The organic layer was isolated and dried over MgSO4. Purification by column chromatography with an elution gradient of 75:25 heptane/ethyl acetate to 65:35 heptane/ethyl acetate afforded 14.6 g (74.5%) of desired product. Results of 1H NMR spectroscopy and electrospray mass spectroscopy are consistent with the product. 1H NMR (300 MHz, CDCl3): δ 4.12 (s, 2H), 7.66 (m, 2H), 7.76 (m, 2H), 7.84 (d, J=8.2 Hz, 1H), 8.06 (d, J=8.2 Hz, 1H), 8.22 (d, J 8.5 Hz, 1H).
Quantity
20.74 g
Type
reactant
Reaction Step One
Name
Quantity
5.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
74.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
P Qian, Z Zhou, K Hu, J Wang, Z Li, Z Zha… - Organic letters, 2019 - ACS Publications
An electrochemical three-component cyclization was developed under metal-free conditions, which provides a novel and facile approach for the construction of cyanide-…
Number of citations: 58 pubs.acs.org
OA Kuleshova, OV Khilya, YM Volovenko - Chemistry of Heterocyclic …, 2018 - Springer
New method was developed for the synthesis of 2-hetaryl-2-(1-R-pyrrolidin-2-ylidene)acetonitriles by using a three-component condensation of hetarylacetonitrile, phosphorus …
Number of citations: 2 link.springer.com
S Nam, S Lee, W Kim, I Kim - Organic & Biomolecular Chemistry, 2023 - pubs.rsc.org
Herein we describe the divergent synthesis of two types of indolizines via construction of the pyrrole moiety from pyridine-2-acetonitriles, arylglyoxals, and TMSCN. While one-pot three-…
Number of citations: 3 pubs.rsc.org
RC Fritsche Bozaru - 2008 - kops.uni-konstanz.de
1.1 Background Fluorescent effects have been observed for thousands of years but it was not until recently that they were analyzed, controlled, and put into use. Chinese books were …
Number of citations: 2 kops.uni-konstanz.de
O Kuleshova - 2018 - theses.hal.science
The research carried out in the course of this PhD work is centered on cyclic 2-azahetaryl-3-enaminonitrile derivatives which represent an attractive scaffold due to its high number of …
Number of citations: 1 theses.hal.science
ZF Wang, XL Nai, Y Xu, FH Pan, FS Tang, QP Qin… - Dalton …, 2022 - pubs.rsc.org
Four novel rhodium(III) complexes, [RhIII(QB1)Cl3(DMSO)] (RhN1), [RhIII(QB2)Cl3(CH3OH)]·CH3OH (RhN2), [RhIII(QB3)Cl3(CH3OH)]·CH3OH (RhS), and [RhIII(QB4)Cl3(DMSO)] (RhQ)…
Number of citations: 7 pubs.rsc.org
QP Qin, ZF Wang, XL Huang, MX Tan, BQ Zou… - European Journal of …, 2019 - Elsevier
A series of novel organoplatinum(II) complexes, [Pt II (QC1)(H-QC1)Cl] (Pt1), [Pt II (QC2)(H-QC2)Cl] (Pt2), [Pt II (QC3)(H-QC3)Cl] (Pt3), [Pt II (QC4)(H-QC4)Cl]⋅CH 3 OH (Pt4), [Pt II (QC5)…
Number of citations: 54 www.sciencedirect.com
O Kuleshova, O Khilya, Y Volovenko… - ACS …, 2017 - ACS Publications
We report here an efficient and easily reproducible two-step approach to heterocycle-substituted amino-pyrazoles from heterocyclic acetonitriles and their unprecedented subsequent …
Number of citations: 9 pubs.acs.org
Y Aboushady - 2023 - publikationen.sulb.uni-saarland.de
Antimicrobial resistance (AMR) is a growing global public health concern, as bacteria are becoming increasingly resistant to drugs used to treat infections. One promising approach to …
NA Aksenov, DA Aksenov, DD Ganusenko… - The Journal of …, 2023 - ACS Publications
A highly diastereoselective tandem reaction of 2′-nitrochalcones is reported, involving Michael addition and a subsequent ipso-substitution of the nitro group to produce 1-tetralones …
Number of citations: 1 pubs.acs.org

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